Ethylphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

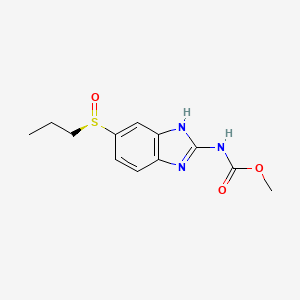

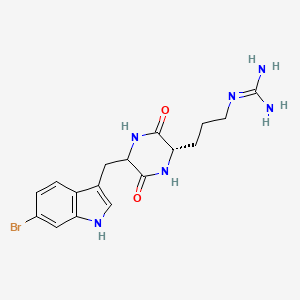

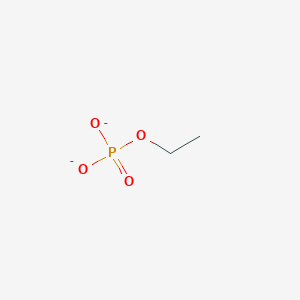

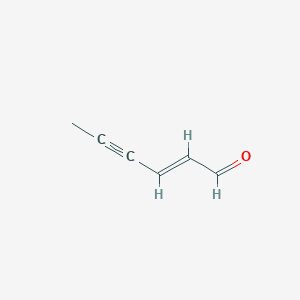

Ethyl phosphate(2-) is an organophosphate oxoanion that is the dianion of ethyl phosphate arising from deprotonation of both OH groups of the phosphate. It has a role as an epitope, a phosphoantigen and a metabolite. It is a conjugate base of an ethyl hydrogen phosphate(1-).

Applications De Recherche Scientifique

Biomarkers for Alcohol Consumption

Ethyl sulphate (EtS), a direct ethanol metabolite, shows promise as a biomarker for recent alcohol consumption. It offers a similar window of assessment to ethyl glucuronide (EtG) but differs in formation and degradation pathways. Studies have indicated EtS's potential in monitoring abstinence in substance use disorder patients during rehabilitation (Wurst et al., 2006).

Modification of Polyphosphates

Research highlights the ability of EDAC (1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide) to covalently attach various labels to polyphosphates via stable phosphoramidate linkages. This process facilitates new studies of polyphosphate's biological roles, including its impact on the human blood clotting system (Choi et al., 2010).

Drug and Gene Delivery

Polyphosphoesters, biodegradable polymers with phosphoester bonds, are structurally versatile and potentially biocompatible, useful in drug and gene delivery. Notably, polymers synthesized with oligomeric lactide prepolymers extended with ethylphosphate groups show promise in microsphere-based anti-cancer therapeutics and non-viral gene delivery systems (Zhao et al., 2003).

Fracturing Fluid Viscosity

Research on dialkyl phosphate esters, including ethylphosphate, suggests a positive correlation between the ester chain length and the viscosity of oil-based fracturing fluids. This finding is significant for improving the efficiency of hydraulic fracturing in oil and gas extraction (Leng et al., 2016).

In Vitro and In Vivo Degradation Studies

Studies on poly(lactide-co-ethylphosphate)s, a class of linear phosphorus-containing copolymers, revealed their two-stage degradation process. These copolymers, investigated for their potential in drug delivery and other biomedical applications, degrade into non-toxic and biocompatible monomers (Chaubal et al., 2003).

Cellulose Dissolution

Alkylimidazolium salts containing methyl methylphosphonate or methyl phosphonate, including ethylphosphate derivatives, have shown effectiveness in solubilizing cellulose under mild conditions. This development could have significant implications for cellulose processing and utilization (Fukaya et al., 2008).

Polyaminophosphazenes Degradation

Polyphosphazenes with amino acid ester side groups, such as poly[di(ethyl glycinato)phosphazene], have potential in biomedical applications due to their hydrolytic degradability. Research focuses on understanding their degradation kinetics and the influence of various environmental factors (Andrianov & Marin, 2006).

Hydroponic Cultivation with LED Lighting

Studies on the effect of phosphorus application in the form of polyphosphates, including ethylphosphate derivatives, on the yield and quality of sweet pepper fruits in hydroponic cultivation with LED lighting, reveal significant impacts on plant growth and fruit quality (Sobczak et al., 2020).

Propriétés

Nom du produit |

Ethylphosphate |

|---|---|

Formule moléculaire |

C2H5O4P-2 |

Poids moléculaire |

124.03 g/mol |

Nom IUPAC |

ethyl phosphate |

InChI |

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)/p-2 |

Clé InChI |

ZJXZSIYSNXKHEA-UHFFFAOYSA-L |

SMILES |

CCOP(=O)([O-])[O-] |

SMILES canonique |

CCOP(=O)([O-])[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B1253590.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)

![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)

![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)